(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate
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Overview
Description
(6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-fluoro-5-nitrobenzoate is a complex organic compound that features a spiro linkage between a benzofuran and a xanthene moiety
Mechanism of Action
Target of Action
DSP-2, also known as N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine, is a neurotoxin that selectively damages noradrenergic projections originating from the locus coeruleus (LC) and transiently alters sympathetic neurons in the periphery . The primary target of DSP-2 is the norepinephrine transporter (NET), which allows the neurotoxin to accumulate intraneuronally .
Mode of Action
DSP-2 interacts with the NET and is accumulated intraneuronally, leading to degeneration of noradrenergic terminals . It inhibits norepinephrine (NE) reuptake, stimulates NE release, and increases the turnover rate of NE .
Biochemical Pathways
The primary biochemical pathway affected by DSP-2 is the noradrenergic system. By damaging the noradrenergic projections from the LC, DSP-2 alters the normal functioning of this pathway, leading to changes in NE levels and turnover rates .
Pharmacokinetics
A related compound, dsp-2230, has been shown to have positive potential as a drug for the treatment of neuropathic pain without cardiovascular or central nervous system side-effects
Result of Action
The action of DSP-2 results in nerve terminal degeneration via alkylation of diverse neuronal structures . This leads to a decrease in NE levels in various regions of the brain, including the cerebral cortex, hippocampus, spinal cord, and cerebellum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-fluoro-5-nitrobenzoate typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of the Xanthene Moiety: The xanthene ring is often prepared by the condensation of resorcinol with phthalic anhydride in the presence of a strong acid like sulfuric acid.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzofuran and xanthene intermediates under controlled conditions, often involving a catalyst to facilitate the spiro formation.
Esterification: The final step involves the esterification of the spiro compound with 2-fluoro-5-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzofuran moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro and nitro groups on the benzoate moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines (NH₂R) or thiols (SHR)
Major Products
Oxidation: Formation of carboxylic acids or quinones
Reduction: Formation of amines
Substitution: Formation of substituted benzoates
Scientific Research Applications
Chemistry
In chemistry, (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-fluoro-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a fluorescent probe due to its xanthene moiety, which is known for its fluorescence properties. It can help in imaging and tracking biological processes at the cellular level.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or reactivity, which can be applied in sensors, imaging devices, and other technologies.
Comparison with Similar Compounds
Similar Compounds
- (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) benzoate
- (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-chloro-5-nitrobenzoate
- (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-fluoro-4-nitrobenzoate
Uniqueness
The presence of the 2-fluoro-5-nitrobenzoate moiety in (6’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) 2-fluoro-5-nitrobenzoate distinguishes it from similar compounds
Properties
IUPAC Name |
(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14FNO8/c28-22-10-5-14(29(33)34)11-18(22)25(31)35-16-7-9-21-24(13-16)36-23-12-15(30)6-8-20(23)27(21)19-4-2-1-3-17(19)26(32)37-27/h1-13,30H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLATFWCUOGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC(=O)C6=C(C=CC(=C6)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H14FNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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